molecular formula C13H12N2O2S B5597945 methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate

methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate

Cat. No.: B5597945
M. Wt: 260.31 g/mol
InChI Key: CFLODTCSGMYDQM-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is an organic compound with the molecular formula C13H12N2O2S It consists of a benzoate ester linked to a pyrimidine ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoate with pyrimidine-2-thiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of pyrimidine-2-thiol attacks the bromomethyl group of 4-(bromomethyl)benzoate, resulting in the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity . Further studies are needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(pyridin-2-ylthio)methyl]benzoate
  • Methyl 4-[(pyrimidin-4-ylthio)methyl]benzoate
  • Methyl 4-[(pyrimidin-5-ylthio)methyl]benzoate

Uniqueness

Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is unique due to the specific positioning of the thioether linkage and the pyrimidine ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 4-(pyrimidin-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-12(16)11-5-3-10(4-6-11)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLODTCSGMYDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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